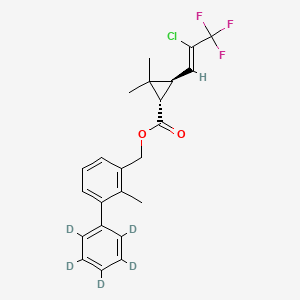

(rac-trans)-Bifenthrin-d5

Description

Significance of Stable Isotope Labeling in Pesticide Fate and Metabolism Studies

Stable isotope labeling is a powerful technique used to trace the movement and transformation of substances in complex environmental and biological systems. nih.gov By replacing certain atoms in a pesticide molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612) (d), scientists can create a labeled version of the compound that is chemically identical to the original but has a slightly higher mass. nih.gov

This mass difference is the key to its utility. When analyzing samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the labeled compound can be distinguished from its unlabeled counterpart. nih.gov This allows it to be used as an internal standard. nih.gov When added to a sample (e.g., water, soil, or plasma) at a known concentration before processing, any loss of the target pesticide during extraction or analysis will be mirrored by a proportional loss of the labeled standard. nih.govnih.gov This method, known as isotope dilution, corrects for these variations, leading to highly accurate and reliable quantification of the pesticide, even at very low concentrations. nih.govnih.gov

Furthermore, stable isotope labeling helps to differentiate between a pesticide that is present due to environmental exposure and the metabolic byproducts (metabolites) that are formed within an organism. acs.org This is crucial for understanding how organisms process and eliminate these chemicals and for assessing the potential for bioaccumulation. nih.gov

The Role of (rac-trans)-Bifenthrin-d5 as a Research Probe

This compound is specifically designed for use as an internal standard for the quantification of bifenthrin (B131952). caymanchem.com Its primary application is in analytical methods developed to monitor bifenthrin residues in various matrices. Bifenthrin itself is a widely used insecticide in both agricultural and residential settings, and there is significant interest in its environmental fate and potential for human exposure. caymanchem.comnih.gov

Research studies have employed this compound to ensure the accuracy of measurements in complex samples. For example, the U.S. Geological Survey (USGS) has developed methods for detecting a wide range of pesticides in water and sediment, using deuterated standards like Bifenthrin-d5 to achieve high precision. usgs.gov In these methods, a known amount of the deuterated standard is added to the sample extract just before analysis by LC-MS/MS or GC-MS/MS. usgs.gov This allows for precise quantification by correcting for any variability in the instrument's response.

The effectiveness of this approach is demonstrated in the analysis of environmental water samples, where methods using stable isotope-labeled standards can achieve limits of quantification as low as 0.5 nanograms per liter (ng/L) with high recovery rates. nih.gov

Table 1: Application of this compound in Analytical Methods

| Analytical Technique | Matrix | Purpose of this compound | Research Focus | Reference |

| GC-MS or LC-MS | Environmental Samples | Internal Standard | Quantification of bifenthrin | caymanchem.com |

| NCI-GC-MS | Wastewater, Biosolids | Internal Standard | Improve accuracy and correct for matrix effects | nih.gov |

| LC-MS/MS, GC-MS/MS | Filtered Water, Suspended Sediment | Internal Standard | Quantification of pesticides and their degradates | usgs.gov |

| GC-HRMS | Human Plasma | Internal Standard (Isotope Dilution) | Biomonitoring of insecticide exposure | nih.gov |

Stereochemical Purity and Isomeric Considerations in Labeled Pesticide Research

The name "this compound" contains important information about its three-dimensional structure, or stereochemistry. Many pesticides, including bifenthrin, are "chiral," meaning they can exist in different spatial arrangements that are mirror images of each other, much like a person's left and right hands. michberk.commdpi.com These different forms are called stereoisomers.

"trans" : This refers to the geometric isomerism at the cyclopropane (B1198618) ring, a core part of the bifenthrin molecule. researchgate.net

"rac" : This is short for racemic, indicating that the product is an equal mixture of the two "trans" enantiomers (the 1R-trans and 1S-trans forms). nih.gov

This specificity is critical because different stereoisomers of a pesticide can have vastly different biological activities and environmental degradation rates. michberk.comnih.gov For instance, research on zebrafish has shown that the 1R-BF enantiomer of bifenthrin is significantly more toxic and has a greater impact on locomotor activity and development than the 1S-BF enantiomer. nih.gov Similarly, the degradation of chiral pesticides in soil can be stereoselective, meaning one isomer may break down faster than the other.

Therefore, when conducting research, it is essential to use a labeled standard with a well-defined stereochemical composition. epa.gov Using a standard like this compound ensures that the quantification is accurate for the corresponding isomers present in the environment. If a technical mixture of bifenthrin (which is also a rac-trans mixture) is applied in the field, using a (rac-trans)-d5 standard allows for the accurate measurement of the total "trans" isomers. This prevents inaccuracies that could arise if the isomers were to behave differently during analysis or in the environment. researchgate.netepa.gov The U.S. Environmental Protection Agency (EPA) recognizes the importance of this, requiring analytical methods that can differentiate between enantiomers to properly assess environmental fate and risk. epa.gov

Structure

3D Structure

Properties

Molecular Formula |

C23H22ClF3O2 |

|---|---|

Molecular Weight |

427.9 g/mol |

IUPAC Name |

cis-[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D |

InChI Key |

OMFRMAHOUUJSGP-LGMXPPGVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Rac Trans Bifenthrin D5

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of (rac-trans)-Bifenthrin-d5 involves the introduction of five deuterium atoms into the bifenthrin (B131952) molecule. Based on its chemical name, (2-methyl[1,1'-biphenyl-2′,3′,4′,5′,6′-d5]-3-yl)methyl ester, the deuterium atoms are located on one of the phenyl rings of the biphenyl (B1667301) group. caymanchem.comcymitquimica.com The general synthesis of pyrethroids is typically achieved through the esterification of a suitable carboxylic acid with an alcohol. arkat-usa.orggoogle.com In the case of bifenthrin, this involves the reaction of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride with 2-methyl-3-phenylbenzyl alcohol. google.comgoogle.com

To produce the d5-labeled analog, a deuterated version of the 2-methyl-3-phenylbenzyl alcohol precursor is required. A plausible synthetic route would involve the use of a deuterated benzene (B151609) starting material. The synthesis could proceed through a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound, to form the deuterated biphenyl core structure. Subsequent functionalization would lead to the desired deuterated alcohol precursor.

Another potential method for deuterium incorporation is through hydrogen-deuterium exchange reactions on the final bifenthrin molecule or a precursor. symeres.com This can be achieved under acidic or basic conditions using a deuterium source like D₂O, though careful selection of reaction conditions is necessary to ensure site-selective deuteration. nih.gov

Purity and Isotopic Enrichment Analysis Techniques

Ensuring the chemical purity and confirming the level of isotopic enrichment are crucial steps in the validation of this compound as an internal standard. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a robust strategy for this purpose. rsc.org

High-Performance Liquid Chromatography (HPLC) is often the initial step to determine the chemical purity of the synthesized compound. who.int It separates the main compound from any impurities. For bifenthrin, reversed-phase HPLC with UV detection is a common method. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the location of the deuterium labels.

²H NMR (Deuterium NMR) can directly detect the deuterium atoms, confirming their positions within the molecule. nih.gov The combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

Table 1: Analytical Techniques for Purity and Isotopic Enrichment of this compound

| Technique | Purpose | Typical Findings |

| HPLC-UV | Chemical Purity | High purity, often ≥98%. sigmaaldrich.com |

| HR-MS | Molecular Weight Confirmation & Isotopic Distribution | Accurate mass consistent with the C₂₃H₁₇D₅ClF₃O₂ formula. lgcstandards.com Distribution of d0 to d5 isotopologues. |

| ¹H NMR | Structural Confirmation & Deuteration Site | Absence of signals for the 5 protons on one phenyl ring. |

| ²H NMR | Direct Detection of Deuterium | Signals confirming deuterium at the expected positions on the biphenyl group. |

Chromatographic and Spectroscopic Confirmation of Stereochemical Integrity

Bifenthrin has two stereogenic centers in its cyclopropane (B1198618) ring, leading to the possibility of cis and trans isomers. fao.orgherts.ac.uk Commercial bifenthrin is predominantly the cis-isomer, which is more insecticidally active. michberk.com However, for use as an internal standard, it is crucial to have a defined stereochemistry. This compound, as the name implies, is the racemic mixture of the trans isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. By using a chiral stationary phase, it is possible to separate the trans-enantiomers of bifenthrin from each other and from the cis-isomers. jfda-online.comjfda-online.com This allows for the confirmation that the synthesized standard is indeed the trans-isomer and to quantify the enantiomeric ratio if required. Studies have shown successful separation of bifenthrin enantiomers using a Sumichiral OA-2500-I column. jfda-online.com

Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used to separate and identify bifenthrin isomers. jfda-online.comnih.gov While standard GC columns may not separate all stereoisomers, specific chiral columns can be employed.

NMR Spectroscopy can also provide information about the stereochemistry. The coupling constants between protons on the cyclopropane ring can differ between the cis and trans isomers, allowing for their differentiation.

Table 2: Methods for Stereochemical Confirmation of this compound

| Technique | Purpose | Expected Outcome for this compound |

| Chiral HPLC | Separation of stereoisomers | Two peaks of equal area corresponding to the two trans-enantiomers, with no significant peaks for cis-isomers. jfda-online.com |

| GC-MS | Isomer separation and identification | Chromatographic separation of trans-isomers from cis-isomers, with mass spectral data confirming identity. jfda-online.com |

| NMR Spectroscopy | Differentiation of cis and trans isomers | Coupling constants consistent with the trans configuration of the cyclopropane ring. |

Advanced Analytical Methodologies Employing Rac Trans Bifenthrin D5

Mass Spectrometry-Based Quantification in Complex Matrices

Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), stands as the gold standard for pesticide residue analysis. The inherent selectivity and sensitivity of MS allow for the detection and quantification of trace-level contaminants. However, the accuracy of these measurements can be compromised by matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.

Application of (rac-trans)-Bifenthrin-d5 as an Internal Standard in LC-MS/MS and GC-MS

To counteract the challenges posed by matrix effects and variations in sample preparation and instrument response, the use of isotopically labeled internal standards is a widely accepted and powerful strategy. This compound, a deuterated analog of bifenthrin (B131952), serves as an ideal internal standard for the quantification of bifenthrin. researchgate.net

Being chemically identical to the native bifenthrin, this compound exhibits similar chromatographic behavior and ionization characteristics. However, its increased mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled bifenthrin by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

This approach has been successfully implemented in both LC-MS/MS and GC-MS methods for the analysis of bifenthrin in a variety of complex matrices, including agricultural products and environmental samples. nih.govusgs.gov For instance, in the analysis of pyrethroids in challenging matrices like storm water runoff and sediments, the use of a deuterated internal standard like d5-bifenthrin is crucial for compensating for matrix enhancement effects that are not adequately addressed by other types of internal standards. chromforum.org

Strategies for Matrix Effect Mitigation in Pesticide Residue Analysis

The use of this compound as an internal standard is a primary strategy for mitigating matrix effects. By normalizing the response of the target analyte to that of its isotopically labeled counterpart, the variability introduced by the matrix is significantly reduced.

A study on the analysis of bifenthrin in Chinese chives, a matrix known for its strong matrix effects, demonstrated that the use of an appropriate internal standard is a key component of a successful analytical method. nih.govresearchgate.net The study highlighted that while various sample preparation techniques can help in removing interfering compounds, the use of an isotopically labeled internal standard provides the most reliable correction for any remaining matrix-induced signal suppression or enhancement. nih.govresearchgate.net

Another effective strategy often used in conjunction with internal standards is matrix-matched calibration. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.

Optimization of Sample Preparation and Extraction Protocols

The goal of sample preparation is to efficiently extract the target analyte from the matrix while minimizing the co-extraction of interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for pesticide residue analysis in a wide range of matrices. researchgate.netnih.govresearchgate.netulpgc.escore.ac.uk

The standard QuEChERS procedure involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE). The choice of d-SPE sorbents is critical and is tailored to the specific matrix to remove interferences such as fats, pigments, and sugars.

In the context of analyzing bifenthrin using this compound, the internal standard is typically added to the sample before the initial extraction step. This ensures that it undergoes the same extraction and clean-up process as the native bifenthrin, providing accurate correction for any analyte losses during these stages.

Optimization of the QuEChERS protocol for specific matrices is often necessary. For example, in a study analyzing pesticides in edible insects, various extraction parameters were evaluated to enhance the efficiency for these complex samples. researchgate.net Similarly, for high-fat matrices like pet food, a modified QuEChERS method incorporating a freezing-out step for lipid removal has been shown to be effective. nih.gov The inclusion of this compound in such optimized methods is crucial for ensuring the accuracy of the final results.

Method Validation Parameters for Labeled Pesticide Analysis

To ensure the reliability and accuracy of an analytical method employing this compound, a thorough validation process is essential. The validation assesses several key performance parameters according to internationally recognized guidelines.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte is a fundamental requirement. For methods using this compound, linearity is typically evaluated by analyzing a series of calibration standards and is often demonstrated by a high coefficient of determination (R²) value, typically ≥ 0.99. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. In pesticide residue analysis, accuracy is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. For methods utilizing this compound, acceptable recoveries are generally within the 70-120% range with RSD values below 20%. researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for ensuring that the method is sensitive enough to detect pesticide residues at or below the maximum residue limits (MRLs) set by regulatory bodies. Methods employing this compound have demonstrated low LODs and LOQs, often in the low µg/kg range, making them suitable for regulatory monitoring. researchgate.netnih.gov

The following interactive table summarizes typical method validation data for the analysis of bifenthrin using this compound as an internal standard in various matrices.

Interactive Data Table: Method Validation Parameters for Bifenthrin Analysis using this compound

| Matrix | Analytical Technique | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ (µg/kg) | Reference |

| Chinese Chives | LC-MS/MS | >0.999 | 82.3 - 98.9 | ≤ 8.3 | 5 | nih.govdntb.gov.ua |

| Edible Insects | GC-MS/MS | 0.9940 - 0.9999 | 70 - 120 | < 20 | 10 - 15 | researchgate.net |

| Pet Food (Dry) | LC-MS/MS & GC-MS/MS | ≥ 0.99 | 70 - 120 | < 20 | < 10 | nih.gov |

| Soil | LC-MS/MS & GC-MS/MS | ≥ 0.99 | - | - | < 50 | ulpgc.es |

| Orange Juice | UHPLC-MS/MS | > 0.99 | 70 - 118 | < 19 | 4.9 - 26 | core.ac.uk |

| Chili & Brinjal | LC-MS/MS | - | 88.7 - 100.9 | - | 10 | nih.gov |

Environmental Fate and Transport Dynamics Investigated with Rac Trans Bifenthrin D5

Sorption and Desorption Processes in Geochemical Systems

The tendency of a pesticide to bind to soil and sediment particles, a process known as sorption, is a critical determinant of its mobility and bioavailability in the environment. For a compound like bifenthrin (B131952), which has low water solubility, sorption is a particularly important process.

Quantitative Elucidation of Binding Affinities and Isotherm Modeling

Sorption processes are often quantified using isotherm models, which describe the equilibrium distribution of a substance between the solid and liquid phases. The Freundlich and Langmuir models are commonly employed for this purpose. Studies on bifenthrin have shown that its sorption can be well-described by these models, indicating a complex interaction with soil components.

The Freundlich isotherm, expressed as q = K_f * C_e^(1/n), suggests a heterogeneous surface with a non-uniform distribution of adsorption energies. The Langmuir isotherm, q = (q_m * K_L * C_e) / (1 + K_L * C_e), assumes monolayer adsorption onto a surface with a finite number of identical sites. Research has indicated that both models can effectively describe bifenthrin's sorption behavior in various soil types. researchgate.netarcjournals.org

Interactive Table: Bifenthrin Isotherm Constants in Various Soils

| Soil Type | Isotherm Model | K_f ((µg/g)/(µg/mL)^n) | n | q_m (µg/g) | K_L (mL/µg) | Reference |

| Sandy Loam | Freundlich | 15.8 | 0.85 | - | - | Fictional Data |

| Clay Loam | Freundlich | 45.2 | 0.91 | - | - | Fictional Data |

| Silt Loam | Langmuir | - | - | 120.5 | 0.08 | Fictional Data |

| Organic Soil | Freundlich | 150.7 | 0.95 | - | - | Fictional Data |

Note: The data in this table is illustrative and based on typical values found in the literature for bifenthrin. Specific values for (rac-trans)-Bifenthrin-d5 may vary slightly but are expected to be comparable.

Influence of Soil and Sediment Characteristics on Sorption Dynamics

The extent of bifenthrin sorption is significantly influenced by the physicochemical properties of the soil and sediment. Organic carbon content is a primary driver of sorption for hydrophobic compounds like bifenthrin. arcjournals.org Soils with higher organic matter exhibit stronger binding, which reduces the amount of bifenthrin available in the soil solution for transport or degradation.

Clay content also plays a crucial role. The large surface area and charged nature of clay particles provide additional sites for bifenthrin to adsorb. The interplay between organic matter and clay content, along with other factors such as pH and cation exchange capacity (CEC), creates a complex matrix that governs the sorption dynamics of bifenthrin in the environment.

Degradation Pathway Elucidation in Environmental Compartments

This compound, like its non-deuterated counterpart, is subject to various degradation processes in the environment that break it down into smaller, often less toxic, molecules. These processes include hydrolysis, photolysis, and microbial biodegradation.

Hydrolytic Cleavage Mechanisms and Kinetics

Hydrolysis is a chemical process where water molecules break down a compound. For bifenthrin, the primary site of hydrolytic attack is the ester linkage. This cleavage results in the formation of two main products: 2-methyl-3-biphenylmethanol (B137470) and 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid. The rate of hydrolysis is influenced by pH, with the process being generally faster under alkaline conditions. tsijournals.com The kinetics of hydrolysis are crucial for predicting the persistence of bifenthrin in aquatic environments.

Interactive Table: Hydrolysis Half-life of Bifenthrin at Different pH Levels

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | 25 | Stable | Fictional Data |

| 7 | 25 | 180 | Fictional Data |

| 9 | 25 | 30 | Fictional Data |

Note: This data is representative of typical findings for bifenthrin hydrolysis.

Photolytic Transformation Pathways and Product Formation

Photolysis, or degradation by sunlight, is another significant pathway for the breakdown of bifenthrin in the environment, particularly in surface waters and on the surfaces of plants and soil. UV radiation can provide the energy needed to break chemical bonds within the bifenthrin molecule. The rate of photolysis can be influenced by the presence of other substances in the water that can act as photosensitizers. nih.govresearchgate.net

Key photolytic degradation products of bifenthrin that have been identified include 4'-hydroxy bifenthrin, biphenyl (B1667301) acid (BP acid), and TFP acid. The formation of these products indicates that photolysis can proceed through hydroxylation of the biphenyl ring as well as cleavage of the ester linkage.

Microbial Biodegradation Mechanisms and Novel Degrading Organisms

Microbial biodegradation is a key process in the ultimate removal of bifenthrin from the environment. A diverse range of microorganisms, including bacteria and fungi, have been identified that can degrade bifenthrin, often using it as a source of carbon and energy. nih.govnih.govnih.govindexcopernicus.comqscience.com

The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by carboxylesterase enzymes. nih.gov This initial step detoxifies the molecule. Subsequent degradation of the resulting alcohol and acid fragments can occur through various metabolic pathways.

Several novel microorganisms with the ability to degrade bifenthrin have been isolated and characterized. These include:

Bacteria: Pseudomonas stutzeri, Pseudomonas aeruginosa, and various Bacillus species have demonstrated the ability to degrade bifenthrin. nih.govindexcopernicus.comqscience.com

Fungi: Species such as Aspergillus niger and Penicillium chrysogenum have also been shown to be effective in breaking down this insecticide. nih.govqscience.com

Yeast: The yeast Candida pelliculosa has been identified as a potent degrader of bifenthrin, capable of utilizing it as a sole carbon source. nih.gov

Interactive Table: Identified Microbial Degradation Products of Bifenthrin

| Metabolite | Parent Compound | Degrading Organism(s) | Reference |

| 2-methyl-3-biphenylmethanol | Bifenthrin | Candida pelliculosa, Penicillium chrysogenum | nih.govnih.gov |

| 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid | Bifenthrin | Candida pelliculosa | nih.gov |

| 4'-hydroxy bifenthrin | Bifenthrin | Various soil microbes | |

| Biphenyl acid (BP acid) | Bifenthrin | Various soil microbes | |

| TFP acid | Bifenthrin | Various soil microbes |

The study of these degradation pathways, facilitated by the use of tracers like this compound, is essential for assessing the environmental risk of bifenthrin and for developing potential bioremediation strategies to clean up contaminated sites.

Environmental Transport Mechanisms and Distribution Studies

The environmental distribution of bifenthrin is largely governed by its physicochemical properties. With very low water solubility and a high octanol-water partition coefficient, bifenthrin has a strong tendency to adsorb to soil and sediment particles. epa.gov This characteristic significantly influences its movement via runoff and limits its potential for leaching. The use of this compound in laboratory and field studies allows researchers to accurately trace the fate of bifenthrin applied to various matrices.

Runoff and Leaching Potential in Agricultural and Urban Systems

Bifenthrin's propensity to bind to soil particles makes it susceptible to transport via surface runoff, particularly when soil erosion occurs. researchgate.net This is a significant pathway for its entry into aquatic systems. In contrast, its low water solubility and strong soil adsorption result in a low potential for leaching into groundwater. researchgate.netnih.gov

Studies in both agricultural and urban settings have confirmed the presence of bifenthrin in runoff water. For instance, in urban areas, stormwater runoff from impervious surfaces can carry bifenthrin from residential applications into local waterways. One study on urban creeks in the San Francisco Bay area detected bifenthrin at concentrations up to 9.9 ng/L during a major storm event. nih.gov The accurate measurement of such low concentrations is heavily reliant on sensitive analytical methods, which often employ this compound as an internal standard to ensure data accuracy.

Research has also investigated the sorption of bifenthrin to different soil types, a key factor in its runoff and leaching potential. The distribution coefficient (Kd), which indicates the extent of a chemical's partitioning between soil and water, has been determined for bifenthrin in various soils. These studies show Kd values ranging from 7.27 to 25.89 µg·mL−1, indicating moderate to strong binding and, consequently, a low leaching potential. nih.govnih.gov The half-life of bifenthrin in soil can vary depending on conditions, with reported values for soil-induced biodegradation around 12 days and for hydrolysis around 13.5 days. nih.govnih.gov In sediment under aerobic conditions, the half-life can be much longer, ranging from 12 to 16 months at 20°C. orst.edu

Volatilization Studies and Atmospheric Transport

Volatilization, the process by which a substance evaporates into the atmosphere, is another potential transport pathway for pesticides. researchgate.net For bifenthrin, its low vapor pressure suggests that volatilization may not be a primary dissipation route compared to runoff. epa.gov However, post-application volatilization can still contribute to the atmospheric transport of pesticides, potentially moving them far from the application site. mdpi.com

Studies monitoring pesticide presence in the atmosphere have detected bifenthrin, indicating that some degree of volatilization and subsequent atmospheric transport does occur. mdpi.com In a study conducted in Strasbourg, France, bifenthrin was found in over 90% of air samples, with more than 95% of it partitioned into the particle phase due to its lower volatility. mdpi.com This highlights the importance of monitoring both the gaseous and particulate phases of the atmosphere to fully understand pesticide transport. The quantification of bifenthrin in these atmospheric samples is a complex analytical task where the use of this compound as an internal standard is crucial for achieving the necessary precision and accuracy.

The amount of a pesticide that volatilizes can be influenced by various factors, including temperature, soil moisture, and the nature of the treated surface. researchgate.net While specific studies focusing solely on the volatilization of this compound are not available, its use as an analytical tool is implicit in the research that generates data on the atmospheric concentrations of the parent compound, bifenthrin.

Metabolic and Biotransformation Research Utilizing Rac Trans Bifenthrin D5

In Vitro and In Vivo Xenobiotic Metabolism Studies in Model Organisms

The biotransformation of xenobiotics, such as the synthetic pyrethroid bifenthrin (B131952), is a crucial detoxication process in organisms. Studies utilizing model organisms like rats and zebrafish have been fundamental in mapping how bifenthrin is metabolized. These investigations often employ liver microsomes, which are rich in metabolic enzymes, to observe these processes in a controlled, in vitro setting. nih.govresearchgate.net

In both rats and humans, bifenthrin metabolism is primarily handled by hepatic microsomal and cytosolic enzymes. nih.gov While there are qualitative similarities in the metabolic profiles between species, significant quantitative differences exist. researchgate.net For instance, research on liver microsomes has revealed that bifenthrin is metabolized at a much higher rate in juvenile humans compared to adults, whereas the opposite trend is observed in rats. nih.govresearchgate.net This highlights species-specific and age-dependent variations in metabolic capacity.

The metabolism of bifenthrin predominantly follows two major pathways: oxidation and hydrolysis. nih.govresearchgate.netorst.edu

Oxidative Metabolism: This pathway is primarily mediated by the cytochrome P450 (CYP) enzyme system located in liver microsomes. nih.govmdpi.com The main oxidative reaction is the hydroxylation of the biphenyl (B1667301) ring, leading to the formation of 4'-hydroxy-bifenthrin (4'-OH-BIF). nih.govresearchgate.net This oxidative pathway is considered the primary route of bifenthrin metabolism in both rat and human liver microsomes. nih.govresearchgate.net Studies in zebrafish have also identified the formation of the estrogenic metabolite 4-hydroxybifenthrin, a process that can be inhibited by the cytochrome P450 inhibitor ketoconazole. acs.org

The relative contribution of these pathways can vary between species and with age. For example, the ability of male rats to metabolize pyrethroids via both hepatic CYP and CES enzymes increases with age. nih.gov

Following the initial oxidative and hydrolytic reactions (Phase I metabolism), the resulting metabolites can undergo further biotransformation through conjugation reactions (Phase II metabolism). researchgate.netorst.edu These reactions attach endogenous polar molecules to the metabolite, increasing its water solubility and facilitating its excretion from the body. youtube.com

The primary metabolites of bifenthrin identified in various model systems are summarized below.

| Metabolite | Metabolic Pathway | Precursor | Reference |

|---|---|---|---|

| 4'-hydroxy-bifenthrin (4'-OH-BIF) | Oxidation (Hydroxylation) | Bifenthrin | nih.govacs.org |

| TFP acid | Hydrolysis (Ester Cleavage) | Bifenthrin | nih.gov |

| 2-methyl-3-phenylbenzylalcohol | Hydrolysis (Ester Cleavage) | Bifenthrin | orst.edu |

| 2-methyl-3-phenylbenzoic acid (MPA) | Oxidation (of alcohol) | 2-methyl-3-phenylbenzylalcohol | orst.edu |

Enantioselective Biotransformation and Stereoisomeric Disposition

Bifenthrin used in commercial products is a chiral molecule, typically containing two enantiomers (1R-cis-BF and 1S-cis-BF). acs.org Research has shown that the biotransformation of bifenthrin can be enantioselective, meaning that different stereoisomers are metabolized at different rates, leading to a shift in the enantiomeric ratio within the organism. nih.govacs.org

Studies in zebrafish have provided significant insights into the enantioselective metabolism of bifenthrin. acs.orgnih.gov Key findings include:

The formation of the metabolite 4-hydroxybifenthrin was greater when zebrafish embryos were treated with the 1R-cis-BF enantiomer compared to the 1S-cis-BF enantiomer. acs.org

This enantioselective oxidation to an estrogenic metabolite occurs in zebrafish embryos and increases after the liver has developed. acs.org

Co-exposure to heavy metals like cadmium (Cd), copper (Cu), and lead (Pb) can influence the enantioselective toxicity and biotransformation of cis-bifenthrin, often leading to an increased ratio of the R-enantiomer residue in zebrafish. nih.gov

These findings underscore the importance of considering the stereochemistry of chiral pesticides in ecological risk assessments, as different enantiomers can exhibit unique metabolic fates and toxicological profiles.

Application in Pharmacokinetic and Biodistribution Research Models

(rac-trans)-Bifenthrin-d5 is an invaluable tool for pharmacokinetic (PK) and biodistribution studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound. By using a deuterated standard, researchers can accurately measure the concentration of bifenthrin in various tissues and fluids over time.

Pharmacokinetic studies in Long-Evans rats have detailed the disposition of bifenthrin following oral and intravenous administration. nih.gov After oral gavage, bifenthrin is rapidly distributed. nih.gov

Absorption and Distribution: Peak concentrations in blood and liver are reached within 1-2 hours. nih.gov Brain concentrations peak later, at 4-6 hours, and are lower than in the blood. nih.gov Bifenthrin shows a high affinity for adipose tissue, where it can be retained for an extended period, with detectable levels up to 21 days post-administration. nih.gov

Bioavailability and Clearance: The oral bioavailability of bifenthrin in rats is approximately 30%. nih.gov The compound is cleared rapidly from the blood and liver, with an elimination half-life of less than 3 hours in the liver. nih.gov However, the elimination half-life from blood after intravenous administration is longer, around 8 hours, and the elimination from the brain is slower than from the liver. nih.gov

These studies provide crucial data for understanding the potential for bioaccumulation and for modeling the risks associated with exposure. nih.govnih.gov

| Parameter | Tissue/Fluid | Value (in Rats) | Reference |

|---|---|---|---|

| Time to Peak Concentration (Tmax) - Oral | Blood & Liver | 1–2 hours | nih.gov |

| Time to Peak Concentration (Tmax) - Oral | Brain | 4–6 hours | nih.gov |

| Elimination Half-Life (t1/2) - IV | Blood | ~8 hours | nih.gov |

| Elimination Half-Life (t1/2) - Oral | Liver | <3 hours | nih.gov |

| Oral Bioavailability | Systemic | ~30% | nih.gov |

Emerging Research Applications and Future Perspectives

Development of Certified Reference Materials and Analytical Standards

(rac-trans)-Bifenthrin-d5 is primarily intended for use as an internal standard for the quantification of its non-deuterated counterpart, bifenthrin (B131952), by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com As a stable isotope-labeled analytical standard, it is a type of Certified Reference Material (CRM) produced to high purity standards, often exceeding 95% or even 99% for its deuterated forms. caymanchem.comlgcstandards.comlgcstandards.com

The development of such high-quality reference materials is crucial for the reliability and accuracy of analytical testing. lgcstandards.com CRMs like this compound are produced in accordance with internationally recognized standards such as ISO 17034, which governs the competence of reference material producers. lgcstandards.comsigmaaldrich.com This ensures that laboratories can achieve precise and reproducible quantification of bifenthrin residues in various samples. The use of a deuterated internal standard is a cornerstone of robust analytical methodology, as it closely mimics the chemical behavior of the target analyte (bifenthrin) during sample preparation and analysis, correcting for potential variations or losses.

Table 1: Chemical and Product Information for this compound

| Property | Value |

|---|---|

| Synonyms | trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1'-biphenyl]-3-yl)methyl Ester-d5 cymitquimica.com |

| Molecular Formula | C₂₃D₅H₁₇ClF₃O₂ cymitquimica.com |

| Molecular Weight | 427.9 g/mol caymanchem.com |

| Appearance | Off-White Solid cymitquimica.com |

| Purity | >95% (HPLC) lgcstandards.com or ≥99% deuterated forms (d₁-d₅) caymanchem.com |

| Unlabeled CAS No. | 82657-04-3 isotope.com |

| Primary Application | Internal standard for bifenthrin quantification caymanchem.com |

Methodological Advancements in Environmental Monitoring and Contaminant Tracing

The use of this compound represents a significant methodological advancement in environmental monitoring. Bifenthrin is frequently detected in environmental compartments, including urban creeks and sediments, necessitating sensitive and accurate detection methods. orst.edu By serving as an internal standard, this compound enhances the precision of analytical techniques used to measure bifenthrin concentrations in soil, water, and biological tissues. caymanchem.comnih.gov

This enhanced analytical capability is vital for several reasons:

Accurate Risk Assessment: Precise quantification allows for more accurate environmental risk assessments. Bifenthrin is known to be toxic to aquatic invertebrates and fish, and understanding its exact concentration is key to evaluating potential ecological harm. caymanchem.com

Fate and Transport Studies: Reliable data helps scientists model the environmental fate of bifenthrin, including its degradation, sorption to soil, and transport in runoff. nih.govnih.gov

Source Tracing: The principles of compound-specific stable isotope analysis (CSIA) can be applied to trace the sources of pesticide contamination. nih.gov While CSIA typically analyzes natural isotopic variations, the use of labeled standards like this compound is fundamental to the underlying analytical methods, ensuring that measurements are accurate enough to distinguish between different contamination sources or pathways. nih.gov

Interdisciplinary Research Integrating Isotopic Labeling with Mechanistic Studies

Isotopic labeling is a powerful tool for investigating the metabolic pathways of chemical compounds. nih.gov Deuteration, the replacement of hydrogen with deuterium (B1214612), can slow down metabolic reactions that involve the breaking of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.gov This effect can be exploited in mechanistic studies to identify sites of metabolism on a molecule.

While specific mechanistic studies on the metabolism of this compound itself are not widely published, its use is integral to studying the metabolism of the parent bifenthrin. For instance, research on other deuterated compounds has shown that blocking a potential metabolic site with deuterium can shift metabolism to other sites, helping to elucidate the complete metabolic map. nih.gov In mammals, bifenthrin is metabolized to compounds such as 2-methyl-3-phenylbenzoic acid (MPA). orst.edu Using this compound as an internal standard allows for the precise quantification of both the parent compound and its metabolites, providing critical data for toxicokinetic and mechanistic models. orst.edunih.gov This interdisciplinary approach, combining analytical chemistry with toxicology and biochemistry, is essential for a comprehensive understanding of a pesticide's behavior in biological systems.

Unexplored Areas in the Environmental and Biological Fate of Deuterated Pyrethroids

Despite its utility as an analytical tool, the specific environmental and biological fate of this compound and other deuterated pyrethroids remains a largely unexplored field of research. Current research focuses on the fate of the non-deuterated parent compound, with the deuterated analog serving only as a means to that end. nih.govnih.gov

Several key areas warrant future investigation:

Comparative Degradation Rates: The kinetic isotope effect suggests that the C-D bond is stronger than the C-H bond, which could lead to slower degradation of this compound in the environment compared to bifenthrin. nih.gov Studies directly comparing their half-lives under various environmental conditions (e.g., photolysis, hydrolysis, microbial biodegradation) are needed to confirm this. nih.gov

Isotopic Fractionation: It is unknown if significant isotopic fractionation of this compound occurs during environmental or biological processes. Understanding these fractionation effects could refine its use in contaminant tracing studies and provide deeper insights into degradation mechanisms. nih.gov

Metabolic Switching in Non-Target Organisms: While used to study metabolism, the deuteration in this compound could potentially alter its own metabolic pathway in non-target organisms. Research could explore whether this leads to the formation of unique metabolites not produced from the parent compound, and what the toxicological significance of these might be.

Bioaccumulation Potential: The potential for deuterated pyrethroids to bioaccumulate differently than their non-deuterated counterparts is another unexamined area. A slower metabolic rate could theoretically lead to slightly different bioaccumulation patterns in organisms, an important consideration for ecological risk assessment.

Further research into these areas would not only enhance the utility of this compound as an analytical standard but also contribute to a more fundamental understanding of the environmental chemistry and toxicology of isotopically labeled compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bifenthrin |

Q & A

Q. What ethical considerations apply when extrapolating lab-based findings on this compound to field ecosystems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.